Cas no 397843-71-9 ((3-(Phenylcarbamoyl)phenyl)boronic acid)

(3-(Phenylcarbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenylcarbamoyl substituent at the meta position relative to the boronic acid group. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile boronic acid coupling partner for the synthesis of biaryl and heteroaryl structures. The phenylcarbamoyl moiety enhances stability and may influence reactivity in selective transformations. Its crystalline form ensures consistent purity, making it suitable for applications in pharmaceutical intermediates and materials science. The compound is typically handled under inert conditions to preserve its boronic acid functionality. Its structural features enable precise control in complex synthetic pathways.
(3-(Phenylcarbamoyl)phenyl)boronic acid structure
397843-71-9 structure
Product Name:(3-(Phenylcarbamoyl)phenyl)boronic acid
CAS No:397843-71-9
MF:C13H12BNO3
MW:241.050283432007
MDL:MFCD04115711
CID:68002
PubChem ID:10890044
Update Time:2025-08-05

(3-(Phenylcarbamoyl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(Phenylcarbamoyl)phenyl)boronic acid
    • (3-Phenylaminocarbonylphenyl)Boronic Acid
    • 3-Phenylcarbamoylbenzeneboronic acid
    • [3-(phenylcarbamoyl)phenyl]boronic acid
    • 3-Phenylaminocarbonylphenylboronic acid
    • 3-(Phenylcarbamoyl)benzeneboronic acid
    • Boronicacid, [3-[(phenylamino)carbonyl]phenyl]- (9CI)
    • 3-(phenylcarbamoyl)phenylboronic acid
    • Boronic acid, [3-[(phenylamino)carbonyl]phenyl]-
    • (3-PHENYLAMINOCARBONYL)BENZENEBORONIC ACID
    • ZFEJFNWZHUMGRH-UHFFFAOYSA-N
    • AM86933
    • AB20450
    • BC001943
    • ST24034283
    • X135
    • PS-9423
    • A22904
    • BP-11437
    • DTXSID40447319
    • AKOS015840713
    • 397843-71-9
    • (3-phenylaminocarbonylphenyl)boronic acid, AldrichCPR
    • 3-(Phenylcarbamoyl)phenylboronicacid
    • I12207
    • SCHEMBL1933481
    • CS-0174531
    • MFCD04115711
    • FT-0690170
    • MDL: MFCD04115711
    • Inchi: 1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16)
    • InChI Key: ZFEJFNWZHUMGRH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(B(O)O)C=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.09100
  • Monoisotopic Mass: 241.0910234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • Color/Form: Yellow crystal powder
  • Density: 1.28
  • Melting Point: 250-260°C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.623
  • PSA: 69.56000
  • LogP: 0.69170

(3-(Phenylcarbamoyl)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(3-(Phenylcarbamoyl)phenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:397843-71-9)(3-(Phenylcarbamoyl)phenyl)boronic acid
Order Number:A22904
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:14
Price ($):1005.0/287.0
Email:sales@amadischem.com

Additional information on (3-(Phenylcarbamoyl)phenyl)boronic acid

(3-(Phenylcarbamoyl)phenyl)boronic acid: A Comprehensive Overview

(3-(Phenylcarbamoyl)phenyl)boronic acid (CAS No. 397843-71-9) is a versatile compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This article provides a detailed exploration of the compound's properties, synthesis methods, and its role in recent scientific advancements.

Chemical Structure and Properties

(3-(Phenylcarbamoyl)phenyl)boronic acid is characterized by its unique chemical structure, which consists of a boronic acid group attached to a phenylcarbamoyl-substituted phenyl ring. The molecular formula of this compound is C14H12BO3N, and its molecular weight is 256.15 g/mol. The presence of the boronic acid group imparts several interesting properties to the molecule, such as its ability to form stable complexes with various functional groups and its reactivity in Suzuki-Miyaura coupling reactions.

The compound exhibits good solubility in polar solvents like water and ethanol, making it suitable for a wide range of chemical reactions. Its pKa value is approximately 8.5, indicating that it can exist in both acidic and basic forms depending on the pH of the solution. This property is crucial for its use in catalytic processes and as a building block in organic synthesis.

Synthesis Methods

The synthesis of (3-(Phenylcarbamoyl)phenyl)boronic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-aminophenylboronic acid with phenyl isocyanate. This reaction proceeds via nucleophilic addition of the amine group to the isocyanate, followed by intramolecular cyclization to form the desired product.

Another approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed coupling of 3-bromophenylboronic acid with phenyl isocyanate can yield high yields of (3-(Phenylcarbamoyl)phenyl)boronic acid. This method is particularly useful for large-scale production due to its efficiency and scalability.

Applications in Organic Synthesis

(3-(Phenylcarbamoyl)phenyl)boronic acid has found extensive use as a versatile reagent in organic synthesis. Its boronic acid functionality makes it an excellent starting material for Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. These reactions are particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

In addition to its role in cross-coupling reactions, (3-(Phenylcarbamoyl)phenyl)boronic acid can also serve as a protecting group for carboxylic acids and alcohols. The boronic ester formed by reacting the boronic acid with an alcohol can be easily cleaved under mild conditions, making it a useful tool for protecting functional groups during multistep syntheses.

Medicinal Chemistry Applications

The unique properties of (3-(Phenylcarbamoyl)phenyl)boronic acid have made it an attractive candidate for medicinal chemistry research. Recent studies have explored its potential as a scaffold for the development of new drugs targeting various diseases. For example, derivatives of this compound have shown promising activity against cancer cells by inhibiting specific enzymes involved in tumor growth and metastasis.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of (3-(Phenylcarbamoyl)phenyl)boronic acid-based compounds and evaluated their antiproliferative activity against human breast cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxic effects, suggesting their potential as lead compounds for further drug development.

Materials Science Applications

Beyond its applications in organic synthesis and medicinal chemistry, (3-(Phenylcarbamoyl)phenyl)boronic acid has also found use in materials science. Its ability to form stable complexes with various functional groups makes it an ideal candidate for the preparation of functional materials with tailored properties.

In polymer chemistry, this compound has been used as a monomer or crosslinking agent to create polymers with enhanced mechanical strength and thermal stability. For instance, researchers at the University of California developed a novel polymer network using (3-(Phenylcarbamoyl)phenyl)boronic acid-based monomers, which exhibited superior mechanical properties compared to traditional polymers.

Conclusion

In summary, (3-(Phenylcarbamoyl)phenyl)boronic acid (CAS No. 397843-71-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and properties make it an invaluable tool for researchers across various fields. As ongoing research continues to uncover new applications and potential uses, this compound is likely to play an increasingly important role in future scientific advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:397843-71-9)(3-(Phenylcarbamoyl)phenyl)boronic acid
A22904
Purity:99%/99%
Quantity:25g/5g
Price ($):1005.0/287.0
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